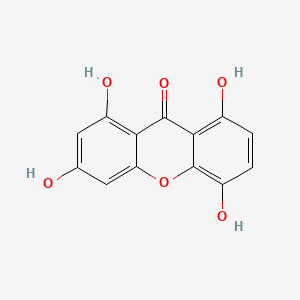

Demethylbellidifolin

Description

Overview of Xanthone (B1684191) Research in Natural Products and Medicinal Chemistry

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, represent a significant class of oxygenated heterocyclic compounds. encyclopedia.pub These secondary metabolites are widely distributed in nature, found in higher plants, fungi, and lichens. semanticscholar.org The families Gentianaceae, Guttiferae, Moraceae, Clusiaceae, and Polygalaceae are particularly rich sources of xanthones. semanticscholar.org The versatile and rigid tricyclic framework of xanthones allows for a wide variety of substituents, leading to a vast diversity of structures. encyclopedia.pubmdpi.com This structural diversity is a key reason for their prominence in the fields of natural products and medicinal chemistry. mdpi.com

The ability of the xanthone core to interact with numerous biological targets has led to it being described as a "privileged structure". encyclopedia.pub Research has demonstrated that xanthone derivatives possess a broad spectrum of pharmacological activities. These include antitumor, antioxidant, anti-inflammatory, antimicrobial, antimalarial, and hepatoprotective effects, among others. encyclopedia.pubmdpi.com The investigation of xanthones involves their isolation from natural sources, characterization using spectroscopic techniques like NMR, MS, IR, and UV-Vis spectroscopy, and subsequent screening for biological activities. researchgate.net The ongoing research aims to discover new compounds, synthesize novel derivatives, and understand their structure-activity relationships to develop new therapeutic agents. mdpi.commdpi.com

Significance of 1,3,5,8-Tetrahydroxyxanthone as a Specific Xanthone

1,3,5,8-Tetrahydroxyxanthone, also known as desmethylbellidifolin or bellidin, is a specific tetraoxygenated xanthone that has garnered attention in scientific research. semanticscholar.orgmedchemexpress.comnih.gov It is a natural product isolated from various plant species, notably from the Gentianaceae family, including Swertia chirata, Gentianella acuta, Gentiana campestris, and Swertia macrosperma. medchemexpress.comnih.govtargetmol.compublish.csiro.au

The significance of this particular xanthone lies in its demonstrated biological activities. Research studies have highlighted its potential in several areas. For instance, it has been shown to possess anti-inflammatory and antispasmodic properties. medchemexpress.comtargetmol.com Studies have found that 1,3,5,8-Tetrahydroxyxanthone can attenuate the release of nitric oxide and proinflammatory cytokines. medchemexpress.com Furthermore, it has been investigated for its role in metabolic processes. Research indicates it can suppress adipogenesis (the formation of fat cells) by activating the Hedgehog signaling pathway, suggesting it could be a potential agent for obesity prevention. nih.govnih.gov Other studies have explored its effects on ketosis, where it was found to regulate the ANGPTL3-LPL pathway in mice. nih.gov Its ability to inhibit α-glucosidase and aldose reductase has also been noted. mdpi.com These diverse biological effects underscore the importance of 1,3,5,8-Tetrahydroxyxanthone as a subject of continued research in medicinal chemistry.

Historical Context of 1,3,5,8-Tetrahydroxyxanthone Studies

The study of xanthones dates back to 1821 with the extraction of gentisin (B1671442) from the roots of Gentiana lutea. mdpi.com However, focused research on 1,3,5,8-Tetrahydroxyxanthone is more recent. This compound is a naturally occurring xanthone, and its isolation has been reported from various plants, particularly within the Gentianaceae family. nih.gov For instance, it is found in considerable amounts in the roots of Swertia chirata. publish.csiro.au

Early studies focused on the isolation and characterization of xanthones from plant sources. The structural elucidation of these compounds is typically achieved through various spectroscopic methods. researchgate.net A significant study in 2003 investigated the biosynthesis of 1,3,5,8-Tetrahydroxyxanthone in root cultures of Swertia chirata. researchgate.netpublish.csiro.au This research demonstrated that the compound is biosynthesized via a polyketide-type pathway, with 3-hydroxybenzoyl-CoA as a starter unit derived from an early shikimate pathway intermediate, ruling out phenylalanine, cinnamic acid, and benzoic acid as direct precursors. researchgate.net More recent research has delved into its specific biological activities, with studies published in the 2010s and 2020s investigating its effects on adipogenesis, ketosis, and inflammation. publish.csiro.aunih.govnih.govnih.gov For example, a 2012 study reported on its effect on carcass characteristics and meat quality in pigs, linking its action to the ANGPTL3 gene. publish.csiro.au A 2022 study further elucidated its mechanism in suppressing adipocyte differentiation. nih.gov

Data Tables

Table 1: Chemical Properties of 1,3,5,8-Tetrahydroxyxanthone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3,5,8-tetrahydroxyxanthen-9-one | nih.govsigmaaldrich.com |

| Synonyms | Desmethylbellidifolin, Bellidin, Demethylbellidifolin | medchemexpress.comnih.gov |

| Molecular Formula | C₁₃H₈O₆ | nih.gov |

| Molecular Weight | 260.20 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 2980-32-7 | nih.gov |

Table 2: Natural Sources of 1,3,5,8-Tetrahydroxyxanthone

| Plant Species | Family | Reference(s) |

|---|---|---|

| Swertia chirata | Gentianaceae | medchemexpress.compublish.csiro.auresearchgate.net |

| Gentianella acuta | Gentianaceae | targetmol.comnih.govnih.gov |

| Gentiana campestris | Gentianaceae | nih.gov |

| Iris nigricans | Iridaceae | nih.gov |

| Gentiana thunbergii | Gentianaceae | nih.gov |

| Swertia macrosperma | Gentianaceae | nih.gov |

Table 3: Selected Research Findings on the Biological Activities of 1,3,5,8-Tetrahydroxyxanthone (THX)

| Research Area | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-adipogenesis | 3T3-L1 adipocytes | Inhibited lipid accumulation; reduced protein levels of PPARγ and C/EBPα; activated Hedgehog signaling pathway. | nih.govnih.gov |

| Anti-inflammatory | RAW264.7 cells | Attenuated lipopolysaccharide-induced nitric oxide release and proinflammatory cytokine expression. | medchemexpress.com |

| Antispasmodic | TNBS-induced ulcerative colitis in rats | Alleviated colon muscle spasm and reduced inflammatory response. | medchemexpress.com |

| Metabolic Regulation | Ketosis mouse model | Decreased plasma total ketone bodies, triglycerides, and total cholesterol; regulated the ANGPTL3-LPL pathway. | nih.gov |

| Enzyme Inhibition | In vitro assays | Exhibited potent dual inhibition of α-glucosidase and aldose reductase. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5,8-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-3-8(17)10-9(4-5)19-13-7(16)2-1-6(15)11(13)12(10)18/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXAWSABMVLIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183941 | |

| Record name | Demethylbellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-32-7 | |

| Record name | Demethylbellidifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2980-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylbellidifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylbellidifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBELLIDIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G78B8Y1AI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of 1,3,5,8 Tetrahydroxyxanthone

Botanical Sources and Distribution

The presence of 1,3,5,8-Tetrahydroxyxanthone has been confirmed in the following plant species:

Swertia chirata (Gentianaceae family): This plant is a well-known source of various xanthones, with 1,3,5,8-Tetrahydroxyxanthone being a key constituent nih.gov. Studies on the biosynthesis of this compound in root cultures of Swertia chirata have involved its isolation for analytical purposes nih.gov. The isolation from the whole plant typically involves extraction with solvents of increasing polarity, followed by chromatographic separation techniques to purify the compound edwiserinternational.comnih.govcabidigitallibrary.org.

Gentianella acuta (Gentianaceae family): Research has detailed the isolation of twelve xanthone (B1684191) compounds from the ethanol extract of Gentianella acuta. Among these, 1,3,5,8-Tetrahydroxyxanthone was successfully isolated and identified using methods such as reversed-phase preparative High-Performance Liquid Chromatography (HPLC) and various forms of column chromatography, including silica gel and ODS (octadecyl-silica) nih.gov.

Iris nigricans: While various classes of phytochemicals have been isolated from Iris nigricans, including other xanthones like mangiferin from its rhizomes, specific scientific literature detailing the isolation of 1,3,5,8-Tetrahydroxyxanthone from this particular species is not readily available eujournal.org. The genus Iris is known to produce a variety of flavonoids and isoflavonoids unsri.ac.id.

Gentiana campestris: Phytochemical studies on Gentiana campestris have led to the isolation of several xanthone-O-glucosides and C-glucosides researchgate.net. However, specific reports confirming the isolation of 1,3,5,8-Tetrahydroxyxanthone from this plant are not prevalent in the reviewed literature.

Gentiana thunbergii: There is a lack of specific scientific reports confirming the presence and isolation of 1,3,5,8-Tetrahydroxyxanthone in Gentiana thunbergii within the scope of the reviewed literature.

Swertia macrosperma: A new bisxanthone, named swertiabisxanthone-I, has been isolated from Swertia macrosperma. The structure of this compound was elucidated as 1,3,5,8-tetrahydroxy-7-(1′,3′,5′,8′-tetrahydroxy-2′-xanthonyl)xanthone, which is a dimer of 1,3,5,8-Tetrahydroxyxanthone documentsdelivered.com. This finding strongly implies the presence of the monomeric unit, 1,3,5,8-Tetrahydroxyxanthone, within the plant. General methods for isolating xanthones from Swertia macrosperma involve extraction with solvents like ethyl acetate followed by purification using column chromatography and HPLC, with structural elucidation carried out using NMR and mass spectrometry documentsdelivered.comresearchgate.net.

Below is a table summarizing the known botanical sources of 1,3,5,8-Tetrahydroxyxanthone and the common isolation techniques employed.

| Botanical Source | Family | Common Isolation Techniques |

| Swertia chirata | Gentianaceae | Solvent Extraction, Column Chromatography, HPLC |

| Gentianella acuta | Gentianaceae | Reversed-phase preparative HPLC, Column Chromatography (Silica gel, ODS) |

| Swertia macrosperma | Gentianaceae | Solvent Extraction, Column Chromatography, HPLC |

Garcinia smeathmannii

A derivative of 1,3,5,8-tetrahydroxyxanthone has been successfully isolated from the stem bark of Garcinia smeathmannii. This compound, identified as 2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone (also known as smeathxanthone A), was characterized through the use of 1D and 2D NMR experiments. nih.gov Its discovery highlights the genus Garcinia as a significant source of complex xanthones.

Garcinia penangiana

From the leaves of Garcinia penangiana, researchers have isolated another derivative, 4-(1,1-dimethylprop-2-enyl)-1,3,5,8-tetrahydroxyxanthone. researchgate.netznaturforsch.com The structure of this new xanthone was determined through comprehensive analysis of spectroscopic data and by comparing its NMR data with existing literature. researchgate.net This finding further establishes the structural diversity of xanthones within the Garcinia genus.

Swertia davidi Franch

The genus Swertia is well-known for producing xanthones. While studies on Swertia davidi Franch have led to the isolation of various xanthone glucosides, such as 5-O-beta-D-glucopyranosyl-1,3,8-trihydroxyxanthone, the direct isolation of 1,3,5,8-tetrahydroxyxanthone has been more specifically detailed in related species. nih.gov For instance, 1,3,5,8-tetrahydroxyxanthone (also called desmethylbellidifolin) is a known natural xanthone extracted from Swertia chirata, a plant within the same Gentianaceae family. medchemexpress.comnih.gov Research on root cultures of Swertia chirata has confirmed the biosynthetic pathway of 1,3,5,8-tetrahydroxyxanthone in this species. nih.gov

Other Organisms and Plant Species

Xanthones are secondary metabolites found in a limited number of plant families, fungi, and lichens. researchgate.net The most prominent plant families known to produce a wide variety of xanthones are the Gentianaceae, Clusiaceae (also known as Guttiferae), Moraceae, and Polygalaceae. semanticscholar.orgnih.gov The core structure of 1,3,5,8-tetrahydroxyxanthone is a recurring scaffold in compounds isolated from these families.

Table 1: Natural Sources of 1,3,5,8-Tetrahydroxyxanthone and its Derivatives

| Plant Species | Specific Compound Isolated | Plant Part |

| Garcinia smeathmannii | 2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone | Stem Bark nih.gov |

| Garcinia penangiana | 4-(1,1-dimethylprop-2-enyl)-1,3,5,8-tetrahydroxyxanthone | Leaves researchgate.net |

| Swertia chirata | 1,3,5,8-Tetrahydroxyxanthone (Desmethylbellidifolin) | Whole Plant medchemexpress.comnih.gov |

Isolation Methodologies

The process of isolating 1,3,5,8-tetrahydroxyxanthone and its derivatives from natural sources is a multi-step procedure that begins with extraction from the plant material, followed by purification using chromatographic techniques.

Solvent Extraction Techniques

The initial step in isolating xanthones involves extraction from dried and powdered plant material using various organic solvents. researchgate.net The choice of solvent is critical as it significantly affects the yield and profile of the extracted compounds. mdpi.com A study comparing seven different organic solvents found that ethanol and acetone were among the most effective for extracting xanthones from mangosteen pericarp. researchgate.netmdpi.com Other commonly used solvents include ethyl acetate, methanol, and hexane. mdpi.com The polarity of the solvent plays a key role, with medium polarity solvents often showing the highest efficiency for total xanthone extraction. researchgate.net Methods such as maceration, Soxhlet extraction, and ultrasonic-assisted extraction are employed to facilitate the process. mdpi.com

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Following solvent extraction, the resulting crude extract contains a complex mixture of compounds that must be separated to isolate the target xanthone. researchgate.net Chromatographic methods are essential for this purification stage. nih.gov

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. The extract is passed through a column packed with a stationary phase, most commonly silica gel. nih.govmdpi.com Solvents or solvent mixtures of increasing polarity are used to elute different compounds at different rates, allowing for their separation into fractions.

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is the method of choice. nih.gov It offers high resolution and efficiency in separating structurally similar compounds. nih.gov Reversed-phase columns (like RP-18) are often used, with mobile phases typically consisting of mixtures of methanol or acetonitrile and water. mdpi.com The development of HPLC methods is crucial for the quality control of herbal medicines containing xanthones. nih.gov

Other techniques, such as flash chromatography and centrifugal partition chromatography, have also been successfully applied to the separation of complex plant extracts and specific classes of natural products like xanthones. nih.govresearchgate.net

Purification Strategies

The purification of 1,3,5,8-Tetrahydroxyxanthone from natural source extracts is a multi-step process that typically involves a combination of chromatographic techniques and recrystallization. The goal is to isolate the target compound from a complex mixture of other xanthones and secondary metabolites. The strategies often begin with coarse separation through column chromatography, followed by finer purification using high-performance liquid chromatography (HPLC), and concluding with recrystallization to obtain a highly pure solid.

Initial fractionation of crude extracts, such as those obtained from Swertia mussotii, is commonly achieved using column chromatography (CC). iomcworld.com This technique separates compounds based on their differential adsorption to a stationary phase. Silica gel is a frequently used stationary phase for the initial separation of xanthone-containing fractions. iomcworld.com The separation is achieved by eluting the column with a gradient solvent system, which involves gradually increasing the polarity of the mobile phase. For instance, a gradient system of petroleum ether-ethyl acetate or petroleum ether-acetone is employed to separate the crude extract into several subfractions. iomcworld.com

Following initial separation on silica gel, further purification of the enriched fractions is often carried out using Sephadex LH-20 column chromatography. iomcworld.com This method separates molecules based on their size and polarity. A common mobile phase for this step is a mixture of chloroform and methanol (1:1), which effectively separates different xanthones. iomcworld.com Thin-Layer Chromatography (TLC) is used throughout this process to monitor the separation and identify the fractions containing the desired compound. iomcworld.com

Table 1: Column Chromatography Parameters for Xanthone Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Silica Gel CC | Silica Gel | Petroleum Ether-Ethyl Acetate (gradient) | Initial fractionation of crude extract |

| Silica Gel CC | Silica Gel | Petroleum Ether-Acetone (gradient) | Fractionation of crude extract |

| Sephadex LH-20 CC | Sephadex LH-20 | Chloroform-Methanol (1:1) | Further purification of fractions |

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final isolation and purification of 1,3,5,8-Tetrahydroxyxanthone from the semi-purified fractions. iomcworld.com Preparative HPLC, which uses larger columns to handle greater quantities of material, is employed to achieve high purity. A common setup involves a C18 column (such as a Cosmosil column) with a mobile phase consisting of a mixture of methanol and water. iomcworld.comresearchgate.net This reverse-phase chromatography separates compounds based on their hydrophobicity. The purity of the final isolated compound is often verified using analytical HPLC, which can achieve high resolution and sensitivity. researchgate.netgoogle.com For analytical purposes, a mobile phase of methanol and 0.1% aqueous phosphoric acid has been used. researchgate.net

Recrystallization is the final step to obtain 1,3,5,8-Tetrahydroxyxanthone in its pure, crystalline form. iomcworld.com This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. The purified compound is dissolved in a suitable hot solvent, and as the solution cools, the compound crystallizes out, leaving impurities behind in the solution. Methanol is a commonly mentioned solvent for the recrystallization of xanthone glycosides. researchgate.netgoogle.com The selection of an appropriate solvent is crucial for successful recrystallization; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. whiterose.ac.uk

Biosynthesis and Metabolic Pathways of 1,3,5,8 Tetrahydroxyxanthone

Xanthone (B1684191) Biosynthetic Pathways in Plants

The general biosynthetic pathway for xanthones in plants is initiated through the shikimate pathway, which provides the necessary aromatic precursors. nih.govnih.govfrontiersin.orgmdpi.com From this central pathway, the biosynthesis can proceed through either a phenylalanine-dependent or a phenylalanine-independent route, both of which converge to produce a key benzophenone (B1666685) intermediate that serves as the direct precursor to the xanthone scaffold. nih.govnih.govfrontiersin.orgmdpi.com

The shikimate pathway is fundamental to the biosynthesis of aromatic compounds in plants by converting simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic amino acids. frontiersin.orgfrontiersin.org Specifically, phosphoenolpyruvate (B93156) and erythrose 4-phosphate are utilized to produce shikimate, which is a precursor for L-phenylalanine and other aromatic compounds crucial for xanthone biosynthesis. nih.govfrontiersin.org This pathway provides the B-ring of the xanthone structure. nih.govuniroma1.it

In the phenylalanine-dependent pathway, L-phenylalanine, derived from the shikimate pathway, is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org This marks the entry point into the phenylpropanoid pathway. frontiersin.org Subsequent enzymatic reactions lead to the formation of benzoyl-CoA, which then condenses with three molecules of malonyl-CoA to form a benzophenone intermediate. researchgate.net This pathway is prominent in families like Hypericaceae. nih.govfrontiersin.org

Research on Swertia chirata, a plant known to produce 1,3,5,8-tetrahydroxyxanthone, has revealed a phenylalanine-independent biosynthetic route. mdpi.comnih.gov In this pathway, an early intermediate of the shikimate pathway is used to form 3-hydroxybenzoyl-CoA, bypassing phenylalanine and cinnamic acid. nih.gov This starter unit then undergoes a polyketide-type synthesis to form the final xanthone. nih.gov Studies have confirmed that phenylalanine, cinnamic acid, and benzoic acid are not intermediates in the biosynthesis of 1,3,5,8-tetrahydroxyxanthone in S. chirata. nih.gov This pathway is characteristic of the Gentianaceae family. nih.govfrontiersin.org

| Pathway Feature | Phenylalanine-Dependent Pathway | Phenylalanine-Independent Pathway |

| Starting Precursor from Shikimate Pathway | L-Phenylalanine | Early shikimate pathway intermediate |

| Key Intermediates | trans-Cinnamic acid, Benzoyl-CoA | 3-Hydroxybenzoyl-CoA |

| Key Enzymes | Phenylalanine ammonia-lyase (PAL) | Not applicable |

| Plant Families | Hypericaceae | Gentianaceae (e.g., Swertia chirata) |

This table provides a comparative overview of the phenylalanine-dependent and -independent pathways in xanthone biosynthesis.

Both the phenylalanine-dependent and -independent pathways converge at the formation of a central intermediate, 2,3′,4,6-tetrahydroxybenzophenone. nih.govnih.govmdpi.comnih.gov This benzophenone is formed through the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA. researchgate.net A regioselective intramolecular oxidative coupling of this intermediate then leads to the formation of the core xanthone ring structures, such as 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone. nih.govnih.govfrontiersin.org

Specific Hydroxylation and Derivatization Steps

Following the formation of the basic xanthone scaffold, further structural diversity is achieved through various modification reactions, including hydroxylation, methylation, and glycosylation.

In Swertia chirata, the key xanthone, 1,3,5,8-tetrahydroxyxanthone, is formed from the precursor 1,3,5-trihydroxyxanthone (1,3,5-THX). nih.gov This transformation involves a specific hydroxylation reaction at the C-8 position of the xanthone ring. nih.gov This step is a crucial derivatization that leads to the final, biologically active compound found in this plant species. nih.gov

| Precursor Compound | Final Product | Reaction Type | Plant Species |

| 1,3,5-Trihydroxyxanthone (1,3,5-THX) | 1,3,5,8-Tetrahydroxyxanthone | Hydroxylation at C-8 | Swertia chirata |

This table details the specific hydroxylation step leading to the formation of 1,3,5,8-tetrahydroxyxanthone in Swertia chirata.

Enzymatic Reactions Involved (e.g., CYP-dependent monooxygenases)

The hydroxylation of 1,3,5-trihydroxyxanthone at the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone is catalyzed by a specific type of enzyme known as a cytochrome P450-dependent monooxygenase (CYP). nih.govnih.gov While the specific enzyme for this C-8 hydroxylation has not been isolated and named, its classification as a CYP-dependent monooxygenase is based on the well-characterized nature of similar hydroxylation reactions in xanthone biosynthesis.

These enzymatic reactions are dependent on the presence of both NADPH and molecular oxygen (O₂). nih.gov The CYP enzyme utilizes NADPH as a reducing agent to activate molecular oxygen, which is then incorporated into the substrate (1,3,5-trihydroxyxanthone) as a hydroxyl group. The regioselectivity of this enzyme is crucial, as it specifically directs the hydroxylation to the C-8 position, a key determinant of the final product's identity.

| Enzyme Class | Substrate | Product | Cofactors | Plant Species Example |

| Cytochrome P450-dependent monooxygenase | 1,3,5-Trihydroxyxanthone | 1,3,5,8-Tetrahydroxyxanthone | NADPH, O₂ | Swertia chirata |

Comparative Biosynthesis with Other Tetrahydroxyxanthones (e.g., 1,3,5,6-Tetrahydroxyxanthone)

The biosynthesis of 1,3,5,8-tetrahydroxyxanthone shares a common initial pathway with other tetrahydroxyxanthones, such as its isomer 1,3,5,6-tetrahydroxyxanthone. Both compounds are derived from the same precursor, 1,3,5-trihydroxyxanthone (1,3,5-THX). nih.govnih.gov The key difference in their biosynthetic pathways lies in the final, regioselective hydroxylation step, which is catalyzed by different enzymes with distinct specificities.

In the case of 1,3,5,6-tetrahydroxyxanthone, the hydroxylation of 1,3,5-THX occurs at the C-6 position. This reaction is catalyzed by a well-characterized enzyme known as xanthone 6-hydroxylase (X6H), which is also a CYP-dependent monooxygenase. nih.govnih.gov This enzyme has been identified and studied in plant species such as Hypericum androsaemum and Centaurium erythraea. nih.govnih.gov

The biosynthesis of 1,3,5,8-tetrahydroxyxanthone, on the other hand, involves a putative xanthone 8-hydroxylase that directs the addition of a hydroxyl group to the C-8 position of the 1,3,5-THX core. This distinct regioselectivity highlights the presence of different, highly specific CYP-dependent monooxygenases in different plant species, leading to the production of a diverse array of xanthone structures.

The following table provides a comparative overview of the key differences in the biosynthesis of these two tetrahydroxyxanthone isomers:

| Feature | 1,3,5,8-Tetrahydroxyxanthone Biosynthesis | 1,3,5,6-Tetrahydroxyxanthone Biosynthesis |

| Precursor | 1,3,5-Trihydroxyxanthone | 1,3,5-Trihydroxyxanthone |

| Enzyme | Putative Xanthone 8-hydroxylase (CYP-dependent monooxygenase) | Xanthone 6-hydroxylase (X6H) (CYP-dependent monooxygenase) |

| Position of Hydroxylation | C-8 | C-6 |

| Key Plant Species | Swertia chirata | Hypericum androsaemum, Centaurium erythraea |

| Cofactors | NADPH, O₂ | NADPH, O₂ |

Pharmacological and Biological Activities of 1,3,5,8 Tetrahydroxyxanthone

Anti-inflammatory Activity

1,3,5,8-Tetrahydroxyxanthone demonstrates notable anti-inflammatory properties across various experimental models. This activity is attributed to its ability to modulate key mediators of the inflammatory cascade, including nitric oxide and proinflammatory cytokines.

In vitro studies using murine macrophage RAW264.7 cells have shown that 1,3,5,8-Tetrahydroxyxanthone can effectively counteract the inflammatory effects induced by lipopolysaccharide (LPS). medchemexpress.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of high levels of nitric oxide (NO) and various proinflammatory cytokines. mdpi.comnih.gov The overproduction of these mediators is a hallmark of many inflammatory conditions. taylors.edu.my

Research indicates that 1,3,5,8-Tetrahydroxyxanthone, also known as Desmethylbellidifolin, significantly attenuates the release of nitric oxide and the expression of proinflammatory cytokines in these stimulated macrophage cells. medchemexpress.com This inhibition of key inflammatory molecules suggests a potential mechanism for its observed anti-inflammatory effects. The modulation of macrophage activity is a critical target in the development of anti-inflammatory therapies. taylors.edu.my

| Mediator | Effect of 1,3,5,8-Tetrahydroxyxanthone | Reference |

|---|---|---|

| Nitric Oxide (NO) | Attenuation of release | medchemexpress.com |

| Proinflammatory Cytokines | Attenuation of expression | medchemexpress.com |

The anti-inflammatory potential of 1,3,5,8-Tetrahydroxyxanthone has been further evaluated in a well-established animal model of inflammatory bowel disease (IBD). The administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) into the colon of rats induces a localized inflammatory response that mimics human ulcerative colitis (UC). nih.govkoreamed.org This model is characterized by significant weight loss, colonic ulceration, thickening of the colon wall, and an influx of inflammatory cells. nih.govphcog.com

Studies have demonstrated that treatment with 1,3,5,8-Tetrahydroxyxanthone can inhibit the pathological changes associated with TNBS-induced colitis in rats. medchemexpress.com The compound was observed to ameliorate the severity of the disease, indicating its protective effect on the colonic mucosa. This suggests that the anti-inflammatory actions observed in cell-based assays translate to a more complex in vivo model of intestinal inflammation.

Furthermore, the inflammation in the colon can lead to dysregulated muscle contractions and spasms, contributing to the symptoms of ulcerative colitis. 1,3,5,8-Tetrahydroxyxanthone has been found to alleviate these colon muscle spasms, suggesting a dual mechanism of action that addresses both the underlying inflammation and its symptomatic manifestations. medchemexpress.comnih.gov

Antispasmodic Effect

Beyond its anti-inflammatory properties, 1,3,5,8-Tetrahydroxyxanthone exhibits a direct antispasmodic effect. medchemexpress.com This activity is particularly relevant in the context of gastrointestinal disorders where smooth muscle spasms are a common feature, such as in ulcerative colitis. nih.gov The compound's ability to alleviate colon muscle spasms in animal models of colitis points to its potential to modulate smooth muscle contractility. medchemexpress.com This antispasmodic action, combined with its anti-inflammatory effects, makes it a compound of interest for conditions characterized by both inflammation and smooth muscle hyperreactivity.

Anti-Obesity and Adipogenesis Regulation

Emerging research has identified a role for 1,3,5,8-Tetrahydroxyxanthone in the regulation of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. nih.govnih.gov This process is fundamental to the development of adipose tissue, and its dysregulation is a key factor in obesity. imrpress.com

The 3T3-L1 cell line is a widely used in vitro model to study the molecular mechanisms of adipogenesis. imrpress.commdpi.com When these preadipocyte cells are treated with a specific hormonal cocktail, they differentiate into mature adipocytes, characterized by the accumulation of lipid droplets. nih.gov

Studies have shown that 1,3,5,8-Tetrahydroxyxanthone (THX) inhibits this process in a dose-dependent manner. nih.govnih.gov Specifically, it has been found to:

Inhibit lipid accumulation: Treatment with THX reduces the formation of fat droplets within the 3T3-L1 cells. nih.govnih.gov

Downregulate key adipogenic transcription factors: The differentiation of adipocytes is controlled by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) being central regulators. nih.gov THX has been shown to reduce the protein levels of both PPARγ and C/EBPα. nih.govnih.gov

Activate the Hedgehog (Hh) signaling pathway: The Hedgehog signaling pathway is known to play a role in regulating adipogenesis. nih.govresearchgate.net THX was found to enhance the activity of Gli1, a key indicator of Hh signaling, and increase the expression of Gli1 and its upstream regulator, Smoothened (Smo). nih.govnih.gov

These findings suggest that 1,3,5,8-Tetrahydroxyxanthone suppresses the differentiation of adipocytes, at least in part, by activating the Hedgehog signaling pathway, which in turn inhibits the expression of master adipogenic regulators. nih.govnih.gov This presents a potential mechanism for its anti-obesity effects.

| Parameter | Effect of 1,3,5,8-Tetrahydroxyxanthone | Mechanism/Pathway | Reference |

|---|---|---|---|

| Lipid Accumulation | Inhibited | - | nih.govnih.gov |

| PPARγ Protein Levels | Reduced | Adipogenic Transcription Regulation | nih.govnih.gov |

| C/EBPα Protein Levels | Reduced | Adipogenic Transcription Regulation | nih.govnih.gov |

| Gli1 Transcriptional Activity | Enhanced | Hedgehog Signaling Pathway | nih.govnih.gov |

| Gli1 and Smo Expression | Increased | Hedgehog Signaling Pathway | nih.govnih.gov |

Reduction of Key Adipogenic Transcriptional Factors (PPARγ and C/EBPα)

Research has demonstrated that 1,3,5,8-Tetrahydroxyxanthone (THX) plays a significant role in the regulation of adipogenesis, the process of cell differentiation that results in the formation of adipocytes (fat cells). Studies conducted on 3T3-L1 adipocytes, a common cell line model for studying obesity, revealed that THX inhibited the accumulation of lipids. nih.govnih.gov This inhibitory effect is linked to its ability to downregulate crucial proteins involved in fat cell development.

Specifically, 1,3,5,8-Tetrahydroxyxanthone has been shown to reduce the protein levels of two key adipogenic transcriptional factors: peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.gov The reduction of these factors occurs in a dose-dependent manner, indicating that higher concentrations of the compound lead to a greater decrease in these proteins. nih.govnih.gov PPARγ and C/EBPα are considered master regulators of adipogenesis, and their suppression is a key mechanism by which THX hinders the formation of fat cells. nih.gov

Activation of Hedgehog (Hh) Signaling Pathway

The anti-adipogenic effects of 1,3,5,8-Tetrahydroxyxanthone are closely associated with its ability to activate the Hedgehog (Hh) signaling pathway. nih.govnih.gov The Hh pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. nih.gov In the context of adipogenesis, activation of the Hh pathway is known to suppress the differentiation of adipocytes. nih.gov

Studies have shown that 1,3,5,8-Tetrahydroxyxanthone is among several xanthones that can activate Hh signaling. nih.gov By stimulating this pathway, the compound initiates a series of molecular events that ultimately lead to the inhibition of fat cell formation. nih.govnih.gov This suggests that targeting the Hh pathway could be a viable strategy for modulating adipogenesis. nih.gov

Enhancement of Gli1 Transcriptional Activity and Expression of Gli1 and Smo

Further investigation into the mechanism by which 1,3,5,8-Tetrahydroxyxanthone activates the Hedgehog pathway reveals its influence on specific downstream components. The compound has been found to enhance the transcriptional activity of Glioma-associated oncogene homolog 1 (Gli1), which is a key indicator of Hh signaling activity. nih.govnih.gov

In addition to increasing Gli1 activity, 1,3,5,8-Tetrahydroxyxanthone also elevates the expression of both Gli1 and its upstream regulator, Smoothened (Smo). nih.govnih.gov Smo is a G protein-coupled receptor that, when released from inhibition by the Patched 1 (Ptch1) receptor, activates the downstream Gli transcription factors. nih.gov The Smo activator SAG has been shown to produce similar effects to THX in regulating Gli1, Smo, PPARγ, and C/EBPα expression, leading to the suppression of fat formation. nih.govnih.gov This demonstrates that the compound's anti-adipogenic action is mediated through the Smo-Gli1 axis of the Hedgehog signaling pathway.

Regulation of Early Stage Adipogenesis

The inhibitory impact of 1,3,5,8-Tetrahydroxyxanthone on fat cell development is exerted during the initial phases of the process. Research has determined that the compound's regulatory effects occur during the early stage of adipogenesis. nih.govnih.gov By intervening at this critical point, THX effectively suppresses the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. nih.govnih.gov This finding is consistent with other studies on phytochemicals that also regulate adipogenesis at an early stage. nih.gov The collective evidence supports that 1,3,5,8-Tetrahydroxyxanthone regulates adipogenesis early on by activating Hh signaling, which results in a decreased formation of lipids in 3T3-L1 adipocytes. nih.gov

Impact on Carcass Characteristics and Meat Quality in Livestock (e.g., Pigs)

The biological activities of 1,3,5,8-Tetrahydroxyxanthone extend to applications in livestock, where it has been shown to positively influence carcass and meat quality traits. A study conducted on Duroc × Landrace × Yorkshire pigs fed a high-lipid diet demonstrated the beneficial effects of this compound. fao.org

Pigs treated with 1,3,5,8-Tetrahydroxyxanthone for 42 days showed significant improvements in carcass composition. fao.org Key findings from this research are summarized in the table below.

| Carcass Characteristic | Effect of 1,3,5,8-Tetrahydroxyxanthone Treatment |

|---|---|

| Percentage Lean | Significantly Increased |

| Loin Eye Area | Significantly Increased |

| Percentage Fat | Significantly Decreased |

| Backfat Thickness | Significantly Decreased |

| Total Cholesterol Concentration | Significantly Decreased |

| Triglyceride Concentration | Significantly Decreased |

| Adipose Tissue Lipoprotein Lipase (B570770) (LPL) Activity | Increased |

| Meat Color | Improved |

These results suggest that 1,3,5,8-Tetrahydroxyxanthone can be an effective agent for improving the quality of meat by promoting leaner carcasses and reducing fat content. fao.org

Regulation of Angiopoietin-like Protein 3 (Angptl3) Expression

The mechanism behind the positive effects of 1,3,5,8-Tetrahydroxyxanthone on lipid metabolism and carcass quality in pigs appears to be linked to its regulation of Angiopoietin-like protein 3 (Angptl3). fao.org Angptl3 is known to play a role in promoting the formation of adipose tissue. fao.org In the study on pigs, treatment with the compound led to a significant decrease in Angptl3 mRNA expression. fao.org

Furthermore, separate research in mice with ketosis, a metabolic disorder associated with lipid metabolism, reinforces this finding. nih.govresearchgate.net In these studies, 1,3,5,8-Tetrahydroxyxanthone treatment decreased hepatic Angptl3 expression while also reducing plasma levels of total ketone bodies, triglycerides, and total cholesterol. nih.govresearchgate.net Concurrently, it increased the expression of adipose lipoprotein lipase (LPL). nih.govresearchgate.net These findings suggest that 1,3,5,8-Tetrahydroxyxanthone modulates the Angptl3-LPL pathway, which contributes to its beneficial effects on lipid profiles and meat quality. fao.orgnih.govresearchgate.net

Antioxidant and Anti-aging Properties

1,3,5,8-Tetrahydroxyxanthone has been noted for its health-beneficial efficacy, including anti-aging properties. nih.gov While detailed mechanistic studies specifically on the anti-aging effects of this particular isomer are emerging, the broader class of xanthones and related polyphenolic compounds are well-known for their antioxidant activities, which are fundamental to combating the aging process. researchgate.netnih.gov

Antioxidants function by neutralizing free radicals, which are unstable molecules that can damage cells and contribute to aging and age-related diseases. nih.gov The antioxidant potential of xanthones is often attributed to their chemical structure, which allows them to scavenge free radicals effectively. researchgate.net Studies on related natural compounds have demonstrated activities such as scavenging DPPH· and ABTS+· free radicals and increasing the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD). researchgate.net For instance, treatment with certain natural extracts containing similar compounds extended the lifespan of the model organism Caenorhabditis elegans. researchgate.net These general properties of related polyphenols provide a basis for the observed anti-aging effects of 1,3,5,8-Tetrahydroxyxanthone.

Cellular Antioxidant Activity in HepG2 Cells

The antioxidant capacity of a compound within a cellular environment is a critical measure of its potential to mitigate oxidative stress-induced damage. In studies involving the human hepatoma HepG2 cell line, xanthone (B1684191) derivatives have demonstrated protective effects against induced oxidative stress. This cytoprotective activity is often evaluated by subjecting the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), and then measuring the ability of the compound to preserve cell viability.

While specific Cellular Antioxidant Activity (CAA) assay data for 1,3,5,8-Tetrahydroxyxanthone is not extensively detailed in the available literature, the broader class of hydroxyxanthones is recognized for its antioxidant effects. pandawainstitute.comnih.gov The mechanism involves the donation of hydrogen atoms from their hydroxyl groups to neutralize free radicals, thus preventing them from damaging cellular components like lipids, proteins, and DNA. nih.gov The cytoprotective effects observed in HepG2 cells treated with various natural extracts and compounds serve as a strong indicator of intracellular antioxidant efficacy. semanticscholar.orgrsc.org

Elimination of Intracellular Reactive Oxygen Species

Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that are generated during normal metabolic processes. nih.gov When produced in excess, ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and cellular damage. The ability of 1,3,5,8-Tetrahydroxyxanthone to eliminate intracellular ROS is a key aspect of its biological activity.

This scavenging activity is typically measured using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. semanticscholar.org Studies on various antioxidant compounds in HepG2 cells have shown that pretreatment can significantly reduce the fluorescence intensity following exposure to an oxidative stressor, indicating a direct reduction in intracellular ROS levels. nih.govrsc.orgmdpi.com By scavenging these reactive species, 1,3,5,8-Tetrahydroxyxanthone helps maintain cellular redox homeostasis and protects cells from oxidative damage.

Enhancement of Antioxidant Enzyme Expression and Activities

Beyond direct radical scavenging, an essential antioxidant mechanism is the upregulation of the body's endogenous antioxidant enzyme systems. These enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx), form the primary line of defense against ROS. nih.govsciensage.info

Superoxide Dismutase (SOD) catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

Catalase (CAT) is responsible for the decomposition of hydrogen peroxide into water and oxygen. mdpi.com

Glutathione Peroxidase (GPx) reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate. nih.gov

Research on other natural xanthones, such as mangiferin, has demonstrated an ability to increase the activity of catalase in HepG2 cells. nih.gov Similarly, various phytochemicals have been shown to boost the activity of SOD, CAT, and GPx in different experimental models. researchgate.netresearchgate.net This enhancement of the cellular enzymatic antioxidant shield provides a more sustained defense against oxidative stress compared to direct scavenging alone.

Table 1: Primary Endogenous Antioxidant Enzymes

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals. | Superoxide (O₂⁻) | Oxygen (O₂), Hydrogen Peroxide (H₂O₂) |

| Catalase (CAT) | Decomposes hydrogen peroxide. | Hydrogen Peroxide (H₂O₂) | Water (H₂O), Oxygen (O₂) |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and organic hydroperoxides. | Hydrogen Peroxide, Lipid hydroperoxides, Glutathione (GSH) | Water, Alcohols, Oxidized Glutathione (GSSG) |

Regulation of Stress-Response Genes

The nematode C. elegans is a widely used model organism for studying aging and stress resistance due to its conserved genetic pathways. The longevity and protective effects of compounds like 1,3,5,8-Tetrahydroxyxanthone are often mediated through the regulation of key stress-response genes.

Key genes in these pathways include:

daf-16 : A transcription factor of the FOXO family, which is a central regulator of longevity, stress resistance, and metabolism. Its activation upregulates downstream targets involved in cellular defense and repair. mdpi.comnih.gov

skn-1 : The functional homolog of mammalian Nrf2, this transcription factor orchestrates the response to oxidative stress by controlling the expression of detoxification and antioxidant genes. nih.gov

sir-2.1 : A sirtuin homolog that plays a critical role in lifespan extension by influencing metabolism and stress responses, often in conjunction with daf-16. semanticscholar.org

age-1 and akt-1 : Components of the insulin/IGF-1 signaling (IIS) pathway, which is a major regulator of lifespan. Inhibition of this pathway typically leads to the activation of daf-16 and extended longevity.

pmk-1 : Part of the p38 MAPK pathway, involved in innate immunity and response to pathogens and osmotic stress. semanticscholar.org

Studies on various phytochemicals have shown that they can extend lifespan and enhance stress resistance in C. elegans by modulating the expression and nuclear translocation of these transcription factors. mdpi.comnih.gov For instance, compounds that promote the activity of DAF-16 and SKN-1 lead to an increased expression of their target genes, such as sod-3 (a superoxide dismutase) and gst-4 (a glutathione S-transferase), enhancing the organism's ability to cope with stress.

Table 2: Regulation of Key Stress-Response Genes in C. elegans by Bioactive Compounds

| Gene | Pathway | Role in Longevity/Stress Response | Typical Regulation by Lifespan-Extending Compounds |

|---|---|---|---|

| daf-16/FOXO | Insulin/IGF-1 Signaling | Master regulator of longevity and stress resistance | Activated / Promoted nuclear translocation |

| skn-1/Nrf2 | Oxidative Stress Response | Controls expression of detoxification enzymes | Activated / Promoted nuclear translocation |

| sir-2.1/SIRT1 | Sirtuin Pathway | Modulates metabolism, DNA repair, and lifespan | Upregulated / Activated |

| age-1/PI3K | Insulin/IGF-1 Signaling | Negative regulator of lifespan | Inhibited / Downregulated |

| akt-1/AKT | Insulin/IGF-1 Signaling | Negative regulator of DAF-16 | Inhibited / Downregulated |

| pmk-1/p38 MAPK | p38 MAPK Pathway | Regulates innate immunity and stress response | Modulated |

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial communication networks within cells that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. nih.govyoutube.com The three major, well-characterized MAPK cascades are the c-JUN N-terminal kinase (JNK), the extracellular signal-regulated kinase (ERK), and the p38 MAPK pathways. nih.govresearchgate.netresearchgate.net

c-JUN N-terminal kinase (JNK) : Primarily activated by stress stimuli, the JNK pathway is involved in regulating apoptosis and inflammatory responses.

Extracellular signal-regulated kinase (ERK) : Generally associated with cell proliferation, survival, and differentiation. nih.gov

p38 MAPK : Activated by inflammatory cytokines and environmental stresses, this pathway plays a role in apoptosis and inflammation. nih.gov

The antioxidant and stress-response activities of 1,3,5,8-Tetrahydroxyxanthone suggest it may modulate these pathways to exert its protective effects. By reducing intracellular ROS levels, the compound can prevent the aberrant activation of stress-sensitive pathways like JNK and p38, which, when chronically activated, can contribute to cellular damage and death. Conversely, it may promote survival signals through the ERK pathway, as has been observed with other hepatoprotective compounds. nih.gov

Lifespan Extension in C. elegans under Normal and Oxidative Stress Conditions

A significant biological activity associated with potent antioxidant compounds is the extension of lifespan. In C. elegans, treatment with various phytochemicals has been shown to increase longevity, both under standard laboratory conditions and during exposure to external stressors like heat or pro-oxidants. nih.govbiorxiv.org

The lifespan-extending effects of these compounds are mechanistically linked to the regulation of the stress-response genes detailed previously (Section 5.4.4). By activating DAF-16 and SKN-1, 1,3,5,8-Tetrahydroxyxanthone can enhance the nematode's intrinsic stress resistance, leading to improved survival under conditions of oxidative stress. mdpi.com This enhanced "healthspan" translates into a longer lifespan. For example, studies on flavonoids have demonstrated lifespan increases of up to 18.6% in wild-type C. elegans. nih.gov This effect is often dependent on the integrity of the key signaling pathways, as the lifespan extension is typically abolished in mutant worms lacking functional daf-16 or skn-1 genes. nih.gov

Table 3: Examples of Lifespan Extension in C. elegans by Natural Compounds

| Compound Class | Example Compound | Lifespan Increase (Mean %) | Key Dependent Genes |

|---|---|---|---|

| Flavonoids | Baicalein | +18.6% | skn-1 |

| Flavonoids | Chrysin | +8.5% | daf-16 |

| Terpenoids | Isoprenol | Significant increase | daf-16, skn-1 |

| Polyphenols | Rosmarinic Acid | Significant increase | daf-16, skn-1, sek-1 |

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid spectrophotometric method used to evaluate the in vitro free radical scavenging ability of a compound. nih.gov The DPPH molecule is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. nih.gov When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, neutralizing it and causing the color to fade to a pale yellow.

The activity is quantified by the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals in the solution. researchgate.netyoutube.com A lower IC₅₀ value indicates a higher antioxidant potency. science.gov The hydroquinone-like pattern in the structure of 1,3,5,8-Tetrahydroxyxanthone is believed to be particularly effective in donating a hydrogen atom, contributing to its strong radical scavenging capacity.

Table 4: Classification of Antioxidant Activity Based on DPPH IC₅₀ Values

| IC₅₀ Value (µg/mL) | Antioxidant Strength |

|---|---|

| <50 | Very Strong |

| 50 - 100 | Strong |

| 101 - 150 | Moderate |

| >150 | Weak |

Anticancer Activity

1,3,5,8-Tetrahydroxyxanthone, a natural xanthone compound also known as Desmethylbellidifolin (DMB), has demonstrated notable anticancer activities. frontiersin.orgnih.gov Research has focused on its effects on various cancer cell lines, particularly its ability to inhibit proliferation and induce programmed cell death through the modulation of key cellular signaling pathways.

Studies have shown that 1,3,5,8-Tetrahydroxyxanthone is an effective compound for inhibiting the growth of colorectal carcinoma (CRC). It has been identified as a potent active xanthone that may be a candidate for CRC treatment. The compound's antiproliferative effects have been observed in various CRC cell lines, highlighting its potential in targeting this specific type of cancer.

Table 1: Colorectal Carcinoma Cell Lines Investigated

| Cell Line | Description |

|---|---|

| HT29 | Human colorectal adenocarcinoma cell line |

| LoVo | Human colorectal adenocarcinoma cell line |

A primary mechanism behind the anticancer activity of 1,3,5,8-Tetrahydroxyxanthone is its ability to regulate the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial intracellular signaling cascade that plays a significant role in regulating cell cycle, proliferation, metabolism, and survival. researchgate.net Its aberrant activation is a common feature in many types of cancer, including colorectal carcinoma, making it a key target for cancer therapeutics. By modulating this pathway, 1,3,5,8-Tetrahydroxyxanthone can effectively interfere with the signaling that drives cancer cell growth and survival.

Experimental evidence has specifically demonstrated that 1,3,5,8-Tetrahydroxyxanthone can down-regulate the expression of key proteins in the PI3K/Akt/mTOR pathway. In studies involving the HT29 and LoVo colorectal cancer cell lines, the compound was shown to reduce the expression of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) in a concentration-dependent manner. This targeted down-regulation disrupts the pathway's function, leading to the inhibition of cancer cell proliferation.

Table 2: Effect of 1,3,5,8-Tetrahydroxyxanthone on PI3K/Akt/mTOR Pathway Proteins

| Cell Line | Protein Target | Observed Effect |

|---|---|---|

| HT29 | PI3K | Down-regulation |

| p-Akt (Ser473) | Down-regulation | |

| p-mTOR (Ser2448) | Down-regulation | |

| LoVo | PI3K | Down-regulation |

| p-Akt (Ser473) | Down-regulation | |

| p-mTOR (Ser2448) | Down-regulation |

While direct molecular docking studies for 1,3,5,8-Tetrahydroxyxanthone are not extensively detailed in the searched literature, research on closely related isomers provides significant insight into its potential mechanisms. For instance, the isomer 1,3,6,8-tetrahydroxyxanthone has been evaluated in molecular docking studies against crucial cancer-related protein receptors like topoisomerase IIα and c-KIT protein kinases. pandawainstitute.com These studies revealed strong binding energies, suggesting a stable interaction between the tetrahydroxyxanthone structure and the active sites of these proteins. pandawainstitute.com Topoisomerase IIα is an essential enzyme for DNA replication and transcription in cancer cells, making it a prime target for anticancer drugs. nih.gov The ability of a similar compound to bind effectively to these receptors suggests that 1,3,5,8-Tetrahydroxyxanthone may also exert its anticancer effects through such interactions.

Table 3: Molecular Docking Binding Energies for the Related Compound 1,3,6,8-Tetrahydroxyxanthone

| Protein Receptor | Binding Energy (kJ/mol) |

|---|---|

| Topoisomerase IIα | -25.48 to -30.42 |

| c-KIT Protein Kinases | -25.48 to -30.42 |

Note: Data is for the isomeric compound 1,3,6,8-tetrahydroxyxanthone and suggests a potential mechanism for 1,3,5,8-Tetrahydroxyxanthone. pandawainstitute.com

The anticancer activity of xanthone derivatives is often mediated through the induction of apoptosis, or programmed cell death. mdpi.com The inhibition of the PI3K/Akt/mTOR pathway by 1,3,5,8-Tetrahydroxyxanthone is a key mechanism that can lead to apoptosis, as this pathway is critical for promoting cell survival. Furthermore, the potential interaction with targets like Topoisomerase IIα can also trigger apoptotic pathways. nih.gov Studies on the related compound 1,3,6,8-tetrahydroxyxanthone have shown that its binding to protein receptors can lead to the death of cancer cells via an apoptosis mechanism. pandawainstitute.com

Enzyme Inhibition Activities

Beyond its anticancer activities, 1,3,5,8-Tetrahydroxyxanthone (Desmethylbellidifolin) has been identified as a potent inhibitor of a specific enzyme. Research has shown it to be a novel and potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This inhibition is achieved through a strong binding affinity to the enzyme. nih.gov The inhibition of DYRK1A by 1,3,5,8-Tetrahydroxyxanthone has been explored for its therapeutic potential in other disease contexts, such as stimulating pancreatic β-cell proliferation. nih.gov

Table 4: Known Enzyme Inhibition Activity

| Enzyme | Common Name / Abbreviation | Inhibitory Activity |

|---|---|---|

| Dual-specificity tyrosine-phosphorylation-regulated kinase 1A | DYRK1A | Potent Inhibitor nih.gov |

Acetylcholinesterase (EC 3.1.1.7) Inhibitor

The inhibitory activity of 1,3,5,8-tetrahydroxyxanthone on acetylcholinesterase (AChE), a key enzyme in the hydrolysis of the neurotransmitter acetylcholine, has not been extensively documented in publicly available research. While various natural and synthetic xanthone derivatives have been investigated as potential AChE inhibitors for conditions such as Alzheimer's disease, specific studies focusing on the 1,3,5,8-tetrahydroxylated isomer are not readily found in the scientific literature. nih.govnih.govresearchgate.netresearchgate.net Research has shown that other substituted xanthones and thioxanthones can exhibit significant AChE inhibitory activity, with their effectiveness often depending on the nature and position of their substituent groups. nih.govnih.gov However, without direct experimental data on 1,3,5,8-tetrahydroxyxanthone, its potential as an acetylcholinesterase inhibitor remains unconfirmed.

Alpha-Glycosidase Inhibitory Activity

Research into the alpha-glucosidase inhibitory potential of xanthones has identified activity in various derivatives. Alpha-glucosidase is an enzyme crucial for the breakdown of carbohydrates in the intestine, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

A study on xanthones isolated from the stem bark of Garcinia nobilis evaluated their alpha-glucosidase inhibitory activity. Among the compounds tested was 4-prenyl-2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone, a derivative of 1,3,5,8-tetrahydroxyxanthone. This compound demonstrated inhibitory activity against α-glucosidase with an IC50 value of 8.4 μM researchgate.net.

| Compound | Source | α-Glucosidase IC50 (μM) |

| 4-prenyl-2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone | Garcinia nobilis | 8.4 researchgate.net |

This table presents the alpha-glucosidase inhibitory activity of a derivative of 1,3,5,8-Tetrahydroxyxanthone.

While this finding points to the potential of the 1,3,5,8-tetrahydroxyxanthone scaffold for alpha-glucosidase inhibition, further research is needed to evaluate the activity of the parent compound itself.

Anti-ketosis Effect

There is no direct scientific evidence to support an anti-ketosis effect for 1,3,5,8-tetrahydroxyxanthone. Ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, which occurs when the body metabolizes fat for energy at a high rate.

However, a study investigated the effect of 1,3,5,8-tetrahydroxyxanthone (THX), isolated from Gentianella acuta, on adipogenesis in 3T3-L1 adipocytes. nih.gov The research found that THX inhibited lipid accumulation in these fat cells and reduced the protein levels of key adipogenic transcriptional factors in a dose-dependent manner. nih.gov This suggests that 1,3,5,8-tetrahydroxyxanthone may play a role in suppressing the differentiation of fat cells. nih.gov While this relates to lipid metabolism, it does not constitute a direct anti-ketosis effect, which would involve the reduction of ketone body formation or enhancement of their clearance.

Mutagenicity (in Salmonella typhimurium TA100, TA98, TA97, TA2637)

Specific studies evaluating the mutagenicity of 1,3,5,8-tetrahydroxyxanthone in the Ames test using Salmonella typhimurium strains TA100, TA98, TA97, and TA2637 are not available in the current body of scientific literature.

Research has been conducted on the mutagenic properties of other xanthone derivatives in these bacterial strains. For instance, a study on various naturally occurring xanthones found that compounds such as xanthydrol, gentisein, and bellidifolin (B1667919) were mutagenic in Salmonella typhimurium TA100, TA98, TA97, and TA2637, both with and without a metabolic activation system. nih.gov Conversely, the unsubstituted xanthone was found to be non-mutagenic. nih.gov The mutagenicity of anthraquinones, which have a related structure, has also been shown to be dependent on the number and position of hydroxyl substituents. nih.gov Without specific testing of 1,3,5,8-tetrahydroxyxanthone, its potential for mutagenicity in these assays remains unknown.

Antibacterial Activity

The antibacterial properties of xanthones have been a subject of scientific investigation. A study focusing on compounds isolated from the stem bark of Garcinia smeathmannii identified a new prenylated xanthone, 1,3,5,8-tetrahydroxy-2-(3-methybut-2-enyl)-4-(3,7-dimethylocta-2,6-dienyl) xanthone. This derivative of 1,3,5,8-tetrahydroxyxanthone exhibited notable antibacterial activity against the Gram-positive bacterium Enterococcus faecalis, with a minimal inhibitory concentration (MIC) value of 8 µg/mL. semanticscholar.org

| Compound | Source | Bacterium | MIC (µg/mL) |

| 1,3,5,8-tetrahydroxy-2-(3-methybut-2-enyl)-4-(3,7-dimethylocta-2,6-dienyl) xanthone | Garcinia smeathmannii | Enterococcus faecalis | 8 semanticscholar.org |

This table shows the antibacterial activity of a prenylated derivative of 1,3,5,8-Tetrahydroxyxanthone.

This finding indicates that derivatives of the 1,3,5,8-tetrahydroxyxanthone structure can possess significant antibacterial properties. However, research specifically detailing the antibacterial activity of the parent 1,3,5,8-tetrahydroxyxanthone compound is limited.

Analytical and Characterization Techniques in Research

Chromatographic Methods (e.g., HPLC/DAD/ESI-MSn, UPLC-QTOF-MS/MS)

Chromatographic techniques are fundamental for the separation and identification of 1,3,5,8-Tetrahydroxyxanthone from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MSn) is a powerful tool for this purpose. mdpi.commdpi.com HPLC separates the components of a mixture based on their differential interactions with a stationary and a mobile phase. The DAD provides ultraviolet (UV) spectra of the eluted compounds, which aids in their preliminary identification. mdpi.commdpi.com ESI-MSn then provides mass-to-charge ratio information and fragmentation patterns, allowing for the confirmation of the molecular weight and structural elucidation of the compound. mdpi.comsigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. nih.govnih.govscispace.com UPLC utilizes smaller particle sizes in the stationary phase, resulting in more efficient separations. nih.gov QTOF-MS/MS provides highly accurate mass measurements, which is crucial for determining the elemental composition of 1,3,5,8-Tetrahydroxyxanthone and its metabolites. nih.govscispace.com

These methods are essential for the qualitative and quantitative analysis of 1,3,5,8-Tetrahydroxyxanthone in various biological matrices.

Spectroscopic Methods (e.g., 1D and 2D NMR, HR-ESIMS, IR, Mass Spectrometry)

Spectroscopic methods are employed to determine the precise chemical structure of 1,3,5,8-Tetrahydroxyxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) techniques, is the most powerful tool for unambiguous structure elucidation. nih.gov ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. nih.gov 2D NMR experiments establish correlations between different nuclei, allowing for the complete assignment of the molecule's structure. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the exact molecular formula of 1,3,5,8-Tetrahydroxyxanthone by providing a highly accurate mass measurement of the molecular ion. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption of infrared radiation. nih.gov

Mass Spectrometry (MS) , in general, provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. nih.gov

Table 1: Spectroscopic Data for Hydroxyxanthone Characterization

| Technique | Information Provided | Reference |

|---|---|---|

| 1D & 2D NMR | Detailed structural connectivity of atoms | nih.gov |

| HR-ESIMS | Precise molecular formula | nih.gov |

| IR Spectroscopy | Identification of functional groups | nih.gov |

In Vitro Bioactivity Assays (e.g., MTT Assay, DPPH Scavenging Assay)

In vitro bioactivity assays are crucial for screening the biological activities of 1,3,5,8-Tetrahydroxyxanthone.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity. nih.gov It measures the metabolic activity of cells, which is an indicator of their health. This assay is used to determine the effect of 1,3,5,8-Tetrahydroxyxanthone on the proliferation of various cell lines, including cancer cells. nih.govekb.eg

The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay is a common method for evaluating the antioxidant activity of a compound. nih.govekb.egnih.gov DPPH is a stable free radical that changes color upon reduction by an antioxidant. ekb.eg The degree of color change is proportional to the antioxidant capacity of the compound being tested. ekb.eg Studies have shown that 1,3,5,8-Tetrahydroxyxanthone exhibits antioxidant activity in this assay, which is attributed to its hydroquinone-like structure that can be oxidized by DPPH. researchgate.netresearchgate.net

Table 2: Common In Vitro Bioactivity Assays for 1,3,5,8-Tetrahydroxyxanthone

| Assay | Biological Activity Measured | Principle |

|---|---|---|

| MTT Assay | Cell viability and cytotoxicity | Measures metabolic activity of cells |

Molecular Docking and Network Pharmacology for Mechanism Prediction

Computational approaches like molecular docking and network pharmacology are increasingly used to predict the potential mechanisms of action of natural compounds.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 1,3,5,8-Tetrahydroxyxanthone, molecular docking can be used to predict its binding affinity and interaction with specific protein targets, providing insights into its potential biological activity. scispace.comnih.gov

Network Pharmacology integrates data from multiple sources to construct networks of interactions between drugs, targets, and diseases. nih.gov This approach can be used to identify the potential targets and signaling pathways that are modulated by 1,3,5,8-Tetrahydroxyxanthone, offering a holistic view of its mechanism of action. nih.gov

Cell-based Assays (e.g., 3T3-L1 adipocytes, HepG2 cells, HT29, LoVo cells)

Cell-based assays are essential for studying the effects of 1,3,5,8-Tetrahydroxyxanthone in a biological context.

3T3-L1 adipocytes are a widely used cell line for studying adipogenesis (the formation of fat cells). Research has shown that 1,3,5,8-Tetrahydroxyxanthone can inhibit lipid accumulation in these cells and reduce the protein levels of key adipogenic transcriptional factors. nih.govnih.gov This suggests a potential role for the compound in the prevention of obesity. nih.gov

HepG2 cells , a human liver cancer cell line, are often used to study hepatotoxicity and the effects of compounds on liver metabolism. researchgate.net While direct studies on 1,3,5,8-Tetrahydroxyxanthone with HepG2 cells are limited in the provided context, this cell line is a standard model for evaluating the biological activities of natural products.

HT29 and LoVo cells are human colorectal cancer cell lines. researcher.life 1,3,5,8-Tetrahydroxyxanthone has been shown to intervene in the progression of colorectal carcinoma in these cell lines. researchgate.net

Gene Expression Analysis (e.g., Real-time PCR, Western Blot)

Gene expression analysis techniques are used to understand how 1,3,5,8-Tetrahydroxyxanthone modulates cellular processes at the molecular level.

Real-time Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to quantify the expression of specific genes. nih.govnih.gov It can be used to measure changes in the mRNA levels of target genes in response to treatment with 1,3,5,8-Tetrahydroxyxanthone.

Western Blot is a technique used to detect and quantify specific proteins in a sample. researchgate.net It has been used to verify the effect of 1,3,5,8-Tetrahydroxyxanthone on the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells. researchgate.net This technique allows researchers to investigate how the compound affects the levels of key proteins involved in various signaling pathways. researchgate.net

Future Research Directions and Therapeutic Potential

Translational Research and Drug Development Prospects

1,3,5,8-Tetrahydroxyxanthone, a naturally occurring xanthone (B1684191) found in plants such as Swertia chirata, has demonstrated notable antispasmodic and anti-inflammatory properties, laying the groundwork for its potential translation into clinical use. medchemexpress.com Its ability to attenuate colitis in rat models by reducing inflammatory responses and colonic muscle spasms highlights its promise as a lead compound for treating inflammatory bowel disease. medchemexpress.comresearchgate.net The health benefits of this compound are more extensively studied than other tetrahydroxyxanthones. researchgate.net Future translational research should focus on optimizing its drug-like properties, including solubility, stability, and bioavailability, to enhance its therapeutic efficacy. The development of targeted delivery systems could also improve its accumulation at sites of inflammation, maximizing its therapeutic effect while minimizing potential systemic side effects.

Exploration of Novel Molecular Targets and Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the bioactivities of 1,3,5,8-tetrahydroxyxanthone. Research indicates that it exerts its effects through the regulation of stress-response genes and the MAPK signaling pathway. researchgate.net Furthermore, it has been shown to suppress adipogenesis by activating the Hedgehog signaling pathway in 3T3-L1 adipocytes. nih.gov In this context, it inhibited lipid accumulation and reduced the protein levels of key adipogenic transcriptional factors. researchgate.net The compound is also a potent inhibitor of the angiopoietin-like protein 3 pathway, which is involved in regulating ketosis. nih.gov A deeper investigation into its interactions with various cellular targets is crucial. High-throughput screening and proteomic approaches could identify novel protein binding partners and signaling cascades affected by this xanthone. Understanding these molecular interactions will be critical in elucidating its full therapeutic potential and identifying new disease indications.

| Signaling Pathway | Observed Effect | Potential Therapeutic Application |

| MAPK Signaling Pathway | Regulation of stress-response genes | Anti-aging |

| Hedgehog Signaling Pathway | Suppression of adipogenesis | Obesity, Metabolic Disorders |

| Angiopoietin-like protein 3 Pathway | Inhibition of ketosis | Metabolic Disorders |

Design and Synthesis of Potent Derivatives

While 1,3,5,8-tetrahydroxyxanthone possesses inherent biological activity, the design and synthesis of novel derivatives could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov Synthetic strategies can be employed to modify the core xanthone structure at various positions. For instance, the synthesis of hybrid xanthone derivatives has been explored to develop potent anti-inflammatory agents. researchgate.netnih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new molecules. Computational modeling and in silico screening can predict the binding affinities of designed derivatives to their molecular targets, streamlining the drug discovery process. nih.gov

Preclinical and Clinical Study Recommendations

Building upon the existing preclinical evidence, further in-depth studies are warranted. A study on rats demonstrated that oral administration of 1,3,5,8-tetrahydroxyxanthone over 12 days could inhibit trinitrobenzenesulfonic acid (TNBS)-induced ulcerative colitis. medchemexpress.com Future preclinical work should involve a broader range of animal models to confirm its efficacy and to establish a comprehensive safety profile. Should these studies yield positive results, well-designed Phase I clinical trials could be initiated to evaluate the safety, tolerability, and pharmacokinetics of 1,3,5,8-tetrahydroxyxanthone or its optimized derivatives in healthy volunteers. Subsequent Phase II trials would then assess its efficacy in patients with specific conditions, such as inflammatory bowel disease or metabolic disorders.